Z-Lys(Boc)-OH
Description
Z-Lys(Boc)-OH (CAS 2389-60-8) is a dual-protected lysine derivative widely used in peptide synthesis. Its molecular formula is C₁₉H₂₈N₂O₆ (MW 380.44 g/mol), featuring a carbobenzyloxy (Z) group on the α-amino group and a tert-butyloxycarbonyl (Boc) group on the ε-amino group . This orthogonal protection allows selective deprotection: the Boc group is acid-labile (removed with TFA), while the Z group requires catalytic hydrogenolysis .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBKEOCHROEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-60-8 | |
| Record name | 2389-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Boc)-OH typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of amino groups using carbamate protecting groups, followed by the coupling of the protected amino acids. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Z-Lys(Boc)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Z-Lys(Boc)-OH serves as a crucial building block in the synthesis of peptides. Its protective Boc (tert-butoxycarbonyl) group allows for selective reactions, making it easier to manipulate the amino group during synthesis.
- Solid-Phase Peptide Synthesis (SPPS) : this compound is frequently utilized in SPPS, where it can be incorporated into peptide chains. The Boc group can be removed under mild acidic conditions, facilitating the formation of complex peptides without damaging sensitive functional groups .
- Case Study : A study demonstrated the successful synthesis of Z-Arg-Lys-AOMK, a cathepsin B inhibitor, using this compound as a precursor. The method developed provided higher yields compared to traditional methods, showcasing its utility in synthesizing bioactive peptides .
Drug Development
This compound is integral in developing pharmaceutical compounds, particularly those targeting proteolytic enzymes.
- Inhibitors of Cathepsin B : The compound has been used to synthesize inhibitors that are relevant in neurotherapeutic applications. For instance, Z-Arg-Lys-AOMK was synthesized to inhibit cathepsin B, which is implicated in neurodegenerative diseases .
- Peptide Drugs : Its derivatives are often explored for their potential as peptide drugs due to their ability to mimic natural substrates and inhibit specific biological pathways .
Synthesis of Dendritic Polymers
This compound is also employed in synthesizing dendritic polymers, which have applications in drug delivery systems.
- Poly(L-lysine) Dendrons : The compound can be used to create poly(L-lysine) dendrons that exhibit unique properties such as biocompatibility and the ability to encapsulate drugs effectively. These dendrons can be modified further for targeted delivery .
Industrial Applications
In industrial settings, this compound is utilized for producing various peptide drugs and intermediates.
- Large Scale Production : Methods have been developed for the large-scale synthesis of this compound derivatives, which are essential for producing therapeutic peptides efficiently .
Research and Development
The versatility of this compound makes it a subject of ongoing research.
Mechanism of Action
The mechanism of action of Z-Lys(Boc)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Physical Properties :
- Appearance: White to off-white powder
- Melting Point: 63–70°C
- Storage: 2–8°C .
- Solubility: Soluble in DMF, DCM, and methanol .
Comparison with Similar Compounds
Boc-Lys(Z)-OH (CAS 2389-45-9)
Structural Difference: Positional isomer of Z-Lys(Boc)-OH, with Boc on the α-amino and Z on the ε-amino group .
Properties :
Key Contrast :
Boc-Lys(2-Cl-Z)-OH
Structural Difference: Features a 2-chloro-substituted Z group on the ε-amino group .
Properties :
Z-Lys(Z)-OH
Structural Difference: Both α- and ε-amino groups are Z-protected .
Properties :
Lys(Cbz)-OH and Derivatives
Nomenclature: Cbz (benzyloxycarbonyl) is synonymous with Z. Boc-Lys(Cbz)-OH (CAS 2389-45-9) is structurally identical to Boc-Lys(Z)-OH .
Synthesis : Prepared via copper-EDTA complexation, yielding high-purity products .
Data Table: Comparative Analysis
*Reported for Z-Lys(Z)-Glu(OBut)-OH .
Research Findings
Coupling Efficiency
Orthogonal Deprotection
Stability in Drug Design
- This compound derivatives exhibit high gastrointestinal absorption (Lipinski’s Rule compliance) and non-CYP inhibition, favoring oral drug candidates .
- Boc-Lys(2-Cl-Z)-OH’s stability under acidic conditions makes it suitable for gastric-resistant peptides .
Biological Activity
Z-Lys(Boc)-OH, also known as Z-lysine with a Boc (tert-butyloxycarbonyl) protecting group, is a derivative of the amino acid lysine. Its unique structure allows it to play significant roles in various biological activities, particularly in peptide synthesis and pharmacological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and implications in therapeutic contexts.
Synthesis of this compound
This compound is synthesized through standard peptide chemistry techniques. The Boc group serves as a protective group for the amino functionality of lysine, facilitating its incorporation into peptides without unwanted side reactions. The general synthetic pathway involves:
- Protection of Lysine : The amino group of lysine is protected using the Boc group.
- Coupling Reactions : The protected lysine can then be coupled with other amino acids or peptide sequences using coupling reagents such as HOBt or DIC.
- Deprotection : After the desired peptide is formed, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1. Protection | Boc group added to lysine |
| 2. Coupling | Reaction with other amino acids |
| 3. Deprotection | Removal of Boc group to yield free amino acid |
This compound exhibits various biological activities primarily due to the properties of lysine itself, which include:
- Cationic Nature : The positive charge at physiological pH enhances interactions with negatively charged cellular components, facilitating cellular uptake and activity.
- Peptide Formation : As a building block in peptides, this compound contributes to the stability and bioactivity of therapeutic peptides.
Pharmacological Applications
Research has indicated that compounds incorporating this compound can exhibit significant pharmacological effects:
- Opioid Receptor Modulation : Studies have shown that when Z-Lys is incorporated into opioid peptides, it can influence receptor binding and activity profiles, potentially enhancing analgesic effects while reducing side effects .
- Antimicrobial Activity : Peptides containing lysine residues have demonstrated increased antimicrobial properties due to their cationic nature, which disrupts bacterial membranes .
- Cancer Therapy : this compound derivatives are being investigated as potential inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .
Case Study 1: Opioid Peptides
In a study evaluating the effects of lysine at the C-terminus of opioid peptides, it was found that this compound-modified peptides exhibited enhanced binding affinity for delta-opioid receptors compared to their unmodified counterparts. This modification not only improved receptor affinity but also altered the pharmacodynamic profile, leading to increased efficacy in pain relief .
Case Study 2: Antimicrobial Peptides
A series of peptides synthesized using this compound showed promising antimicrobial activity against various pathogens. The presence of lysine was crucial for enhancing the positive charge and hydrophobicity of these peptides, leading to improved membrane disruption in bacterial cells .
Q & A
Basic: What are the standard analytical techniques for confirming the purity and identity of Z-Lys(Boc)-OH in peptide synthesis?
Methodological Answer:
To confirm purity and identity, employ a multi-technique approach:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to assess purity (>98% by area under the curve) .
- Nuclear Magnetic Resonance (NMR): Compare and spectra with literature data, focusing on Boc (tert-butyl) and Z-group (benzyloxycarbonyl) proton signals (~1.4 ppm for Boc, ~5.1 ppm for Z-group) .
- Optical Rotation: Measure specific rotation (e.g., to in methanol at 20°C) to confirm enantiomeric integrity .
- Elemental Analysis: Validate molecular composition (e.g., C: 51.61%, H: 6.76%, N: 16.86%) .
Basic: How should researchers handle this compound to prevent degradation during storage and experimental use?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, desiccated containers to mitigate hygroscopicity and Boc-group hydrolysis .
- Handling: Use anhydrous solvents (e.g., DMF, DCM) under inert gas (N/Ar) to avoid side reactions. Pre-dry the compound in a vacuum desiccator if exposed to humidity .
- Stability Monitoring: Perform periodic HPLC checks to detect decomposition products (e.g., free lysine or Z-Lys-OH) .
Advanced: What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Activation Reagents: Use HOBt/DIC or Oxyma Pure/DIC for reduced racemization. Avoid EDCl/HOBt due to potential side reactions with the Boc group .
- Solvent Selection: Anhydrous DMF or DCM enhances solubility and coupling kinetics. For steric hindrance, add 1–5% v/v NMP to improve resin swelling .
- Coupling Monitoring: Conduct Kaiser tests or FT-IR spectroscopy (disappearance of resin-bound amine peaks at ~3400 cm) to confirm completion .
Advanced: How can researchers resolve contradictions in reported melting points or optical rotation values for this compound derivatives?
Methodological Answer:
- Source Validation: Cross-reference synthesis protocols (e.g., Boc deprotection conditions, Z-group stability) and analytical methods (e.g., heating rates in melting point determination) .
- Reproducibility Tests: Replicate experiments using identical reagents (e.g., anhydrous solvents, same peptide sequence) and compare with literature data .
- Statistical Analysis: Apply Grubbs’ test to identify outliers in reported values (e.g., melting points ranging 63–70°C vs. 168–171°C for derivatives) .
Advanced: What computational methods predict the conformational stability of this compound in peptide chains?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvent (e.g., water, DMF) interactions using AMBER or CHARMM force fields to assess Boc-group steric effects .
- Density Functional Theory (DFT): Calculate rotational barriers of the Z-group to evaluate its impact on peptide backbone flexibility .
- Ramachandran Plots: Analyze dihedral angles (φ/ψ) to identify energetically favorable conformations in model peptides .
Basic: How does the Boc protecting group influence the solubility of this compound in organic solvents?
Methodological Answer:
- Solubility Screening: Test in DMF (>50 mg/mL), DCM (>30 mg/mL), and THF (<10 mg/mL). The tert-butyl group enhances solubility in non-polar solvents but reduces it in polar aprotic solvents .
- Co-solvent Systems: Use DMF:DCM (1:1 v/v) for balanced solubility during SPPS. For precipitation, add cold diethyl ether .
Advanced: What experimental designs validate the orthogonal stability of Z and Boc groups under acidic or basic conditions?
Methodological Answer:
- Acid Stability (Boc Deprotection): Treat with TFA/DCM (1:1 v/v, 30 min) and monitor via NMR for tert-butyl signal loss (~1.4 ppm) .
- Base Stability (Z-Group Retention): React with 0.1 M NaOH (1 h, 25°C) and confirm Z-group integrity via HPLC retention time .
- Orthogonality Confirmation: Use tandem deprotection (TFA followed by H/Pd-C) to isolate free lysine, verifying stepwise removal .
Basic: How should researchers design a literature review to contextualize this compound’s role in peptide chemistry?
Methodological Answer:
- Keyword Strategy: Use terms like “this compound synthesis,” “Boc deprotection kinetics,” and “peptide coupling efficiency” in databases (Web of Science, PubMed) .
- Citation Tracking: Follow seminal papers (e.g., Bodanszky’s peptide protocols) and use citation indices to map methodological advancements .
- Gap Analysis: Identify understudied areas (e.g., enzymatic coupling with this compound) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
